

# Synthesis and preparation of 1-Nitroso-2-naphthol from 2-naphthol

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## Compound of Interest

Compound Name: 1-Nitroso-2-naphthol

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## The Synthesis of 1-Nitroso-2-naphthol: A Technical Guide

Introduction: **1-Nitroso-2-naphthol**, an organic compound with the formula  $C_{10}H_6(NO)OH$ , is a significant intermediate in the synthesis of dyes and pigments and serves as a valuable analytical reagent for the determination of various metal ions, such as cobalt, iron, and palladium.<sup>[1][2]</sup> This technical guide provides an in-depth overview of the synthesis of **1-Nitroso-2-naphthol** from 2-naphthol ( $\beta$ -naphthol), detailing the reaction mechanism, experimental protocols, and key analytical data. The information is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development.

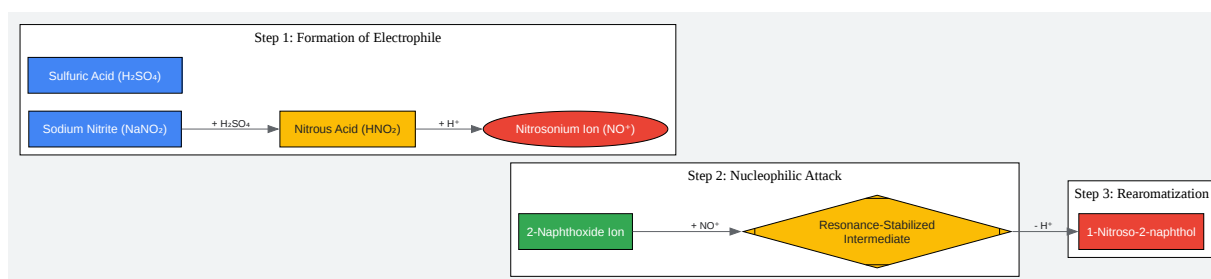
## Reaction Overview and Mechanism

The synthesis of **1-Nitroso-2-naphthol** is achieved through the electrophilic nitrosation of 2-naphthol using nitrous acid ( $HNO_2$ ).<sup>[1]</sup> The nitrous acid is typically generated in situ by the reaction of an alkali metal nitrite (like sodium nitrite) with a strong acid, such as sulfuric or hydrochloric acid.

Overall Reaction:  $C_{10}H_7OH + HNO_2 \rightarrow C_{10}H_6(NO)OH + H_2O$ <sup>[1]</sup>

The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group ( $-OH$ ) of 2-naphthol is a strongly activating, ortho-, para-directing group. In the alkaline conditions of the initial step, the even more strongly activating naphthoxide ion is formed. The

electrophile, the nitrosonium ion ( $\text{NO}^+$ ), is generated from the protonation of nitrous acid. The electron-rich naphthol ring, specifically the carbon at position 1 (the  $\alpha$ -position), attacks the nitrosonium ion. This position is favored due to the formation of a more stable resonance intermediate where the aromaticity of the adjacent benzene ring is preserved.[3] A subsequent deprotonation restores the aromaticity of the ring, yielding the final product.



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**Caption:** Reaction mechanism for the nitrosation of 2-naphthol.

## Experimental Protocols

Multiple protocols exist for this synthesis, with minor variations. The following is a consolidated procedure based on established methods.[4][5] Critical to the success of this synthesis is maintaining a low temperature (0-5 °C) during the acidification step to prevent the formation of tarry by-products.[4][5]

Materials and Equipment:

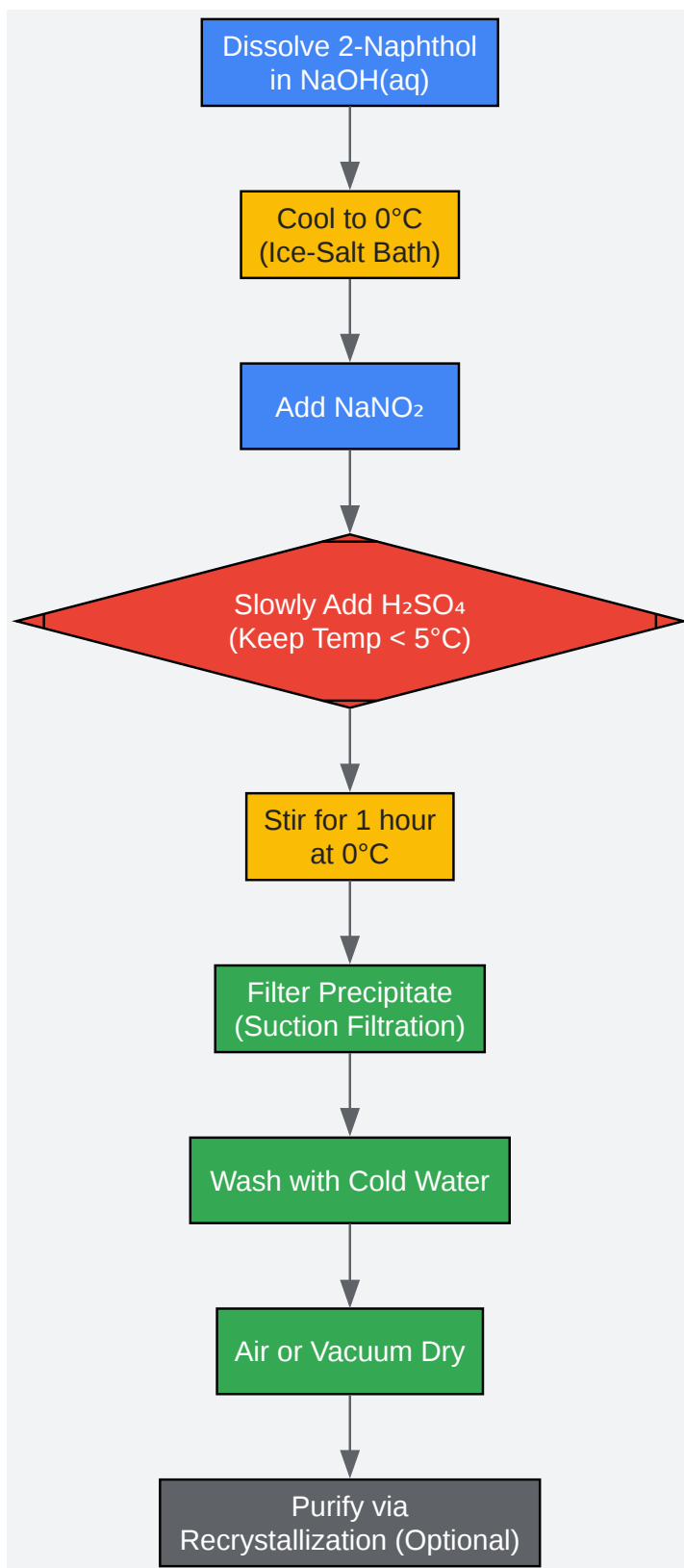
- Large reaction vessel (e.g., 12-L round-bottomed flask for larger scale)[5]
- Mechanical stirrer

- Dropping funnel
- Ice-salt bath
- Büchner funnel and suction flask
- 2-Naphthol ( $\beta$ -naphthol)
- Sodium hydroxide (NaOH)
- Sodium nitrite ( $\text{NaNO}_2$ )
- Sulfuric acid ( $\text{H}_2\text{SO}_4$ ) or Hydrochloric acid (HCl)
- Crushed ice
- Distilled water

#### Procedure:

- **Preparation of Sodium Naphthoxide Solution:** In the reaction vessel, dissolve 2-naphthol in a solution of sodium hydroxide and water. For example, 500 g of 2-naphthol can be dissolved in a warm solution of 140 g of sodium hydroxide in 6 L of water.<sup>[5]</sup> Another protocol suggests dissolving 10 g of 2-naphthol in a solution of 2.8 g of sodium hydroxide in 100 ml of water, then diluting to 200 ml.<sup>[4]</sup>
- **Cooling and Addition of Nitrite:** Cool the resulting solution to 0 °C using an ice-salt bath. Once cooled, add powdered sodium nitrite to the solution while stirring.<sup>[5]</sup>
- **Acidification (Nitrosation):** Begin the slow, dropwise addition of pre-chilled acid (e.g., 10% sulfuric acid or a sulfuric acid solution with sp. gr. 1.32) via a dropping funnel.<sup>[4][5]</sup> It is crucial to maintain the reaction temperature at or below 5 °C, and ideally near 0 °C, by adding crushed ice directly to the mixture as needed.<sup>[4][5]</sup> The **1-Nitroso-2-naphthol** product will begin to separate as a pale yellow to light brown precipitate.<sup>[4][5]</sup>
- **Completion and Isolation:** After the acid addition is complete (the solution should be acidic to Congo red paper), continue stirring the mixture at low temperature for at least one hour.<sup>[5]</sup>

- Filtration and Washing: Filter the precipitate using suction filtration. Wash the collected solid thoroughly with cold water until the washings are only slightly acidic.[4]
- Drying: The product can be partially dried by suction, followed by air-drying for several days. The initial light-yellow product may darken to brown upon drying.[5] For a purer product, drying in a vacuum desiccator over sulfuric acid is effective.[5]



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